2,6-Difluoro-4-nitrobenzamide
Description
Significance of Benzamide (B126) Scaffolds in Modern Organic Synthesis
Benzamide scaffolds are fundamental building blocks in the landscape of organic synthesis. mdpi.com Their prevalence stems from the stability of the amide bond and the versatility of the aromatic ring, which allows for a wide array of chemical modifications. mdpi.com This adaptability makes benzamides valuable intermediates in the synthesis of complex molecules, including those with significant biological activity. mdpi.com The amide group itself is a common feature in many pharmacologically active compounds, contributing to a range of activities such as anti-inflammatory, analgesic, and antimicrobial effects. mdpi.com Furthermore, the benzamide structure can serve as a rigid framework, or scaffold, upon which functional groups can be precisely arranged to interact with biological targets or to construct novel materials. acs.orgacs.orglead-discovery.dersc.org Researchers have utilized benzamide scaffolds to create libraries of compounds for screening and to develop molecules with highly specific functions. acs.org
Strategic Incorporation of Fluorine and Nitro Substituents in Aromatic Systems
The introduction of fluorine and nitro groups into aromatic systems is a deliberate strategy employed by chemists to modulate the properties of a molecule. mdpi.comencyclopedia.pubnih.govnih.govresearchgate.netresearchgate.netrsc.org
Fluorine: The high electronegativity and small size of the fluorine atom can profoundly influence a molecule's electronic properties, conformation, and metabolic stability. nih.govnih.gov In medicinal chemistry, the substitution of hydrogen with fluorine is a common tactic to block metabolic oxidation, thereby increasing the bioavailability and efficacy of a drug. mdpi.comencyclopedia.pub The strong carbon-fluorine bond is resistant to cleavage, and the presence of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect how the molecule interacts with biological targets. nih.govresearchgate.net
Nitro Group: The nitro group (NO₂) is a powerful electron-withdrawing substituent, a property that stems from both resonance and inductive effects. researchgate.netnih.gov This strong electron-withdrawing nature significantly deactivates the aromatic ring towards electrophilic substitution, directing incoming groups to the meta position. rsc.orgnih.gov The presence of a nitro group can also introduce unique photochemical properties and can be a key functional group in materials science and in the synthesis of other compounds, for example, through its reduction to an amino group. rsc.org The electronic perturbations caused by the nitro group can dramatically alter the charge distribution within the aromatic system, influencing its reactivity and interactions with other molecules. researchgate.netacs.org
Positioning of 2,6-Difluoro-4-nitrobenzamide within Contemporary Chemical Research
This compound emerges as a molecule of interest due to the combined influence of its constituent parts. The benzamide core provides a stable and versatile platform. The two fluorine atoms flanking the amide group can be expected to exert significant electronic and steric effects, potentially influencing the conformation of the amide and the reactivity of the aromatic ring. The nitro group, positioned para to the amide, further enhances the electron-deficient nature of the aromatic system.
This specific arrangement of functional groups makes this compound a potentially valuable intermediate in the synthesis of more complex molecules. The fluorine atoms and the nitro group are all sites that can be targeted for further chemical transformation, allowing for the generation of a diverse range of derivatives. For instance, the nitro group can be reduced to an amine, providing a handle for further functionalization, while the fluorine atoms may be susceptible to nucleophilic aromatic substitution under certain conditions. The study of this compound can therefore provide insights into the interplay of these functional groups and their collective impact on molecular properties and reactivity, contributing to the broader understanding of substituted aromatic systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoro-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O3/c8-4-1-3(11(13)14)2-5(9)6(4)7(10)12/h1-2H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXLILAXWDLULR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)N)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2,6 Difluoro 4 Nitrobenzamide
Established Synthetic Pathways
Established synthetic routes to 2,6-Difluoro-4-nitrobenzamide predominantly rely on classical organic reactions, including nitration, amidation, and nucleophilic aromatic substitution. These methods offer reliable, albeit sometimes lengthy, pathways to the desired product.
Multi-Step Nitration and Amidation Sequences
One of the most straightforward strategies for the synthesis of this compound involves a two-step process: the nitration of a suitable precursor followed by the amidation of the resulting nitro-substituted intermediate.
A common approach begins with the commercially available 2,6-difluorobenzonitrile (B137791). This starting material can be hydrolyzed to 2,6-difluorobenzamide (B103285) under various conditions. While traditional methods involve acid or base-catalyzed hydrolysis, which can lead to significant waste generation, more environmentally friendly methods have been developed. For instance, non-catalytic hydrolysis in near-critical water has been reported to produce 2,6-difluorobenzamide in good yields. google.com Another innovative approach utilizes microorganisms or their nitrilase extracts to perform the hydrolysis under mild conditions.
Once 2,6-difluorobenzamide is obtained, the subsequent step is the introduction of the nitro group at the 4-position of the benzene (B151609) ring. The presence of the two fluorine atoms and the amide group deactivates the aromatic ring, making nitration challenging. Therefore, potent nitrating agents and carefully controlled reaction conditions are necessary to achieve the desired regioselectivity and yield. Novel nitration systems, such as those comprising nitric acid, trifluoroacetic anhydride, and a zeolite catalyst, have been shown to be effective for the nitration of deactivated aromatic compounds. rsc.org
Alternatively, the synthesis can commence with the formation of 2,6-difluoro-4-nitrobenzoic acid. This can be achieved through the oxidation of a suitable precursor like 2,6-difluoro-4-nitrotoluene. The resulting carboxylic acid can then be converted to the corresponding amide. A common method for this transformation is the activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with ammonia (B1221849) or an ammonia equivalent. The synthesis of the related N-methyl-2-fluoro-4-nitrobenzamide has been reported via the chlorination of 2-fluoro-4-nitrobenzoic acid followed by amination. researchgate.net
| Starting Material | Reagents and Conditions | Intermediate | Reagents and Conditions | Final Product |
| 2,6-Difluorobenzonitrile | 1. H₂O, near-critical conditions2. Nitrilase | 2,6-Difluorobenzamide | HNO₃, Trifluoroacetic anhydride, Zeolite Hβ | This compound |
| 2,6-Difluoro-4-nitrotoluene | 1. Oxidizing agent (e.g., KMnO₄)2. H₃O⁺ | 2,6-Difluoro-4-nitrobenzoic acid | 1. SOCl₂ or (COCl)₂2. NH₃ | This compound |
Halogenation and Subsequent Amidation Protocols
While less commonly reported for this specific molecule, a theoretical pathway could involve the introduction of a halogen at the 4-position of a 2,6-difluorobenzamide precursor, followed by a substitution reaction to introduce the nitro group. However, the direct halogenation of the deactivated 2,6-difluorobenzamide ring would likely require harsh conditions and may suffer from poor regioselectivity. Subsequent conversion of the halogen to a nitro group would then be necessary, for example, through a nitrodehalogenation reaction. This multi-step approach is generally considered less efficient than the direct nitration methods described previously.
Nucleophilic Aromatic Substitution (SNAr) Approaches to Fluorinated Benzamides
Nucleophilic aromatic substitution (SNAr) presents a powerful tool for the synthesis of highly substituted aromatic compounds, particularly those bearing electron-withdrawing groups. In the context of this compound synthesis, an SNAr approach could theoretically involve the displacement of a suitable leaving group by an amine functionality.
A plausible precursor for such a reaction is a 1,2,3-trihalo-5-nitrobenzene derivative. For instance, the reaction of 1,2,3-trifluoro-5-nitrobenzene (B1304204) with a source of ammonia could potentially lead to the selective displacement of the fluorine atom at the 2- or 6-position to form 2,6-difluoro-4-nitroaniline. The strong electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic attack. The resulting aniline (B41778) could then be converted to the corresponding benzamide (B126) through standard amidation procedures, such as reaction with an activated carboxylic acid derivative. The kinetics and mechanisms of aromatic nucleophilic substitution reactions in liquid ammonia have been studied, indicating that such transformations are feasible.
It is important to note that the regioselectivity of the nucleophilic attack is a critical factor in this approach. The substitution pattern of the starting material and the reaction conditions must be carefully controlled to favor the formation of the desired isomer.
| Precursor | Nucleophile | Intermediate | Subsequent Reactions | Final Product |
| 1,2,3-Trifluoro-5-nitrobenzene | NH₃ | 2,6-Difluoro-4-nitroaniline | Conversion of aniline to amide | This compound |
Precursor Synthesis via Ring-Opening Reactions
The synthesis of fluorinated aromatic compounds through ring-opening reactions of cyclic precursors is a less conventional but potentially innovative strategy. At present, there is no specific literature describing the synthesis of precursors for this compound via ring-opening reactions. However, this approach remains an area of active research in synthetic organic chemistry. Conceptually, a suitably substituted cyclic compound could undergo a ring-opening and subsequent aromatization sequence to generate the desired difluoronitrobenzene core, which could then be further functionalized to the target benzamide.
Advanced Synthetic Techniques
In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. These advanced techniques aim to reduce solvent waste, energy consumption, and the use of hazardous reagents.
Mechanochemical Synthesis Approaches
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a promising green alternative to traditional solvent-based synthesis. This technique often leads to faster reaction times, higher yields, and simplified work-up procedures.
The amidation of carboxylic acids is a reaction that has been successfully adapted to mechanochemical conditions. The mechanochemical synthesis of amides can be achieved by ball-milling a carboxylic acid and an amine, often in the presence of a coupling reagent. For the synthesis of this compound, this would involve the milling of 2,6-difluoro-4-nitrobenzoic acid with a suitable ammonia source. This solvent-free approach could offer significant environmental benefits over traditional solution-phase methods. While specific examples for the mechanochemical synthesis of this compound are not yet prevalent in the literature, the general success of mechanochemical amidation suggests its potential applicability.
| Reactants | Technique | Conditions | Product |
| 2,6-Difluoro-4-nitrobenzoic acid, Ammonia source | Ball-milling | Solvent-free, with or without coupling reagent | This compound |
Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, offering substantial advantages over conventional heating methods. ajchem-a.comijnrd.org This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently through mechanisms of dipolar polarization and ionic conduction. ajchem-a.com For the synthesis of benzamides, MAOS can dramatically reduce reaction times from hours to minutes, while simultaneously increasing product yields and purity. ijnrd.orgnih.gov
The primary benefits of employing MAOS in organic synthesis include:
Enhanced Reaction Rates: The rapid and uniform heating provided by microwaves can accelerate reaction rates significantly. For example, a reaction that might take 10 hours with conventional heating could potentially be completed in under an hour using microwave irradiation. ijnrd.org
Higher Yields: By minimizing reaction time and providing precise temperature control, MAOS can reduce the formation of side products, leading to higher isolated yields of the desired compound. ijnrd.orggoogle.com
Improved Purity: The reduction in side-product formation simplifies the purification process and results in a cleaner product profile. google.com
Energy Efficiency: MAOS is considered a green chemistry approach due to its high heating efficiency and reduced energy consumption compared to traditional methods like oil baths or hot plates. ajchem-a.comijnrd.org
In the context of synthesizing this compound, MAOS could be applied to key steps such as the hydrolysis of a nitrile precursor (e.g., 2,6-difluoro-4-nitrobenzonitrile) or the amidation of a carboxylic acid derivative (e.g., 2,6-difluoro-4-nitrobenzoic acid). The direct coupling of microwave energy with the polar molecules in the reaction mixture allows for rapid temperature elevation, overcoming activation energy barriers more effectively than conventional thermal conduction. researchgate.net
Table 1: Comparison of MAOS and Conventional Heating
| Feature | Microwave-Assisted Organic Synthesis (MAOS) | Conventional Heating |
|---|---|---|
| Heating Mechanism | Direct dielectric heating of molecules | Conduction and convection from an external source |
| Heating Speed | Rapid and instantaneous | Slow and gradual |
| Temperature Control | Precise and uniform | Prone to gradients and hotspots |
| Reaction Time | Typically minutes | Typically hours |
| Product Yield | Generally higher | Variable, often lower due to side reactions |
| Energy Efficiency | High | Low |
Catalytic Methodologies in Benzamide Formation
The formation of the amide bond is a fundamental transformation in organic chemistry. While direct reaction between a carboxylic acid and an amine requires very high temperatures, various catalytic methods have been developed to facilitate this conversion under milder conditions. For a compound like this compound, which could be synthesized from 2,6-difluoro-4-nitrobenzoic acid and an ammonia source, catalysis is crucial.
Another significant pathway is the hydrolysis of a nitrile. The synthesis of the related compound 2,6-difluorobenzamide has been achieved through the non-catalytic hydrolysis of 2,6-difluorobenzonitrile in near-critical water. google.com This method avoids the environmental pollution associated with traditional acid or base catalysis by leveraging the unique properties of water at high temperatures and pressures. google.com However, catalytic approaches remain prevalent. For instance, phase transfer catalysts (PTCs) have been shown to be effective in related syntheses, enhancing reaction rates and yields by facilitating the transfer of reactants between different phases (e.g., aqueous and organic). researchgate.net
Common catalytic strategies applicable to benzamide synthesis include:
Acid Catalysis: Protons from an acid catalyst can activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by an amine.
Base Catalysis: A base can deprotonate the carboxylic acid, while another base can deprotonate the amine, although this is less common for direct amidation.
Coupling Reagents: Carbodiimides and other coupling agents are widely used to activate the carboxylic acid, forming a highly reactive intermediate that readily reacts with the amine.
Enzyme Catalysis: Lipases and other enzymes can catalyze amide bond formation with high specificity under mild conditions, representing a green chemistry alternative.
Table 2: Overview of Catalytic Approaches for Benzamide Synthesis
| Catalytic Method | Principle | Advantages | Potential Application |
|---|---|---|---|
| Acid/Base Catalysis | Activation of reactants through protonation or deprotonation. | Simple, inexpensive reagents. | Hydrolysis of a nitrile precursor. |
| Phase Transfer Catalysis (PTC) | Facilitates reaction between reactants in immiscible phases. researchgate.net | Mild conditions, improved yields. researchgate.net | Synthesis involving multiphasic systems. |
| Near-Critical Water Hydrolysis | Utilizes the properties of water at high T/P as a reactant and catalyst. google.com | Green, catalyst-free, simple process. google.com | Conversion of 2,6-difluoro-4-nitrobenzonitrile. |
Optimization of Reaction Parameters and Yield Enhancement
The efficiency and success of synthesizing this compound depend heavily on the careful optimization of various reaction parameters. Rational control over solvents, temperature, pressure, and stoichiometry is essential for maximizing yield and minimizing impurities.
Rational Selection of Solvents and Additives
The choice of solvent is critical as it can influence reactant solubility, reaction rate, and even the reaction pathway. An ideal solvent should dissolve all reactants and reagents while being inert to the reaction conditions. In some cases, the solvent can also act as a catalyst or reactant. For example, in the hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide, deionized water serves as both the solvent and the reactant. google.com
Additives can also play a crucial role. In the workup phase, salts like sodium chloride are often added to the aqueous solution to decrease the solubility of the organic product, a process known as "salting out," which facilitates its precipitation and isolation. google.com Catalytic additives, such as the use of tetrabutylammonium (B224687) hydrogen sulphate as a phase transfer catalyst in a nitration reaction, can significantly improve reaction outcomes.
Precise Control of Temperature and Pressure Regimes
Temperature and pressure are fundamental parameters that dictate the rate and equilibrium of a chemical reaction. For the hydrolysis of nitriles in near-critical water, high temperatures (200-350°C) and the corresponding saturated vapor pressure inside a sealed autoclave are necessary to achieve a reasonable reaction rate. google.com Precise control of these conditions is vital; for instance, in the synthesis of 2,6-difluorobenzamide, the reaction time must be carefully controlled because the desired benzamide can be further hydrolyzed to the corresponding benzoic acid if the reaction proceeds for too long. google.com
Table 3: Effect of Temperature and Time on the Hydrolysis of 2,6-Difluorobenzonitrile
| Temperature (°C) | Reaction Time (hours) | Product Yield (%) | Product Purity (%) |
|---|---|---|---|
| 250 | 8 | 75.9 | 87.9 |
| 275 | 5 | 78.9 | 97.1 |
| 300 | 3 | 77.1 | 89.4 |
Data derived from examples for the synthesis of 2,6-difluorobenzamide, a structurally similar compound. google.com
Stoichiometric Considerations of Reagents and Catalysts
The molar ratio of reactants and catalysts is a key factor in optimizing a chemical synthesis. Using the correct stoichiometry ensures that the limiting reagent is fully consumed, maximizing the theoretical yield and simplifying purification by avoiding large excesses of unreacted starting materials. For example, in a procedure for the nitration of 2,4-difluorophenol, a related precursor, the molar equivalents of the phenol, the nitrating agent (isopropyl nitrate), and the catalyst are precisely defined to ensure high selectivity and yield. An excess of the nitrating agent (2.5 equivalents) is used to drive the reaction to completion, while the catalyst is used in a small percentage (5 mol %). Similar stoichiometric control would be essential in any step leading to this compound, whether it be the amidation, nitration, or hydrolysis step.
Refinement and Purification Strategies
After the chemical synthesis is complete, the crude product must be isolated and purified to remove unreacted starting materials, reagents, catalysts, and byproducts. The choice of purification method depends on the physical properties of the target compound, such as its polarity, solubility, and crystallinity.
Common strategies for the refinement of benzamides include:
Filtration: This is the primary step to separate the solid crude product from the reaction mixture after it has been precipitated or crystallized.
Washing: The isolated solid is typically washed with a suitable solvent, often water, to remove inorganic salts and other water-soluble impurities. google.com
Drying: After washing, the purified solid is dried to remove residual solvent, often in an oven or under vacuum. google.com
Crystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, forming pure crystals while impurities remain in the solution. nih.gov
Column Chromatography: For non-crystalline solids or for separating mixtures of compounds with similar properties, column chromatography is employed. The mixture is passed through a stationary phase (like silica (B1680970) gel), and different components are eluted at different rates using a mobile phase, allowing for their separation. nih.gov
Table 4: Summary of Purification Techniques
| Technique | Purpose | Typical Application |
|---|---|---|
| Filtration | To separate a solid product from a liquid reaction mixture. | Isolating a precipitated crude product. google.com |
| Crystallization | To purify a solid compound based on differences in solubility. | Obtaining high-purity crystalline final product. nih.gov |
| Column Chromatography | To separate components of a mixture based on differential adsorption. | Purifying non-crystalline products or separating complex mixtures. nih.gov |
| Washing/Drying | To remove residual soluble impurities and solvents. | Final step after filtration or crystallization. google.com |
Advanced Recrystallization Techniques for Compound Purity
Recrystallization is a fundamental purification technique for solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. For a compound like this compound, which possesses polar functional groups (nitro and amide) and a fluorinated aromatic ring, the selection of an appropriate solvent is crucial for effective purification.
Advanced recrystallization techniques often involve the use of mixed solvent systems or carefully controlled cooling rates to optimize crystal growth and impurity rejection. The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have a high solubility at an elevated temperature.
Solvent Selection and Screening:
A systematic approach to solvent screening is essential. Given the structure of this compound, a range of solvents with varying polarities should be evaluated.
Protic Solvents: Alcohols such as ethanol, methanol (B129727), and isopropanol (B130326) are often good candidates due to their ability to form hydrogen bonds with the amide and nitro groups.
Aprotic Polar Solvents: Solvents like acetone, ethyl acetate (B1210297), and acetonitrile (B52724) can also be effective.
Nonpolar Solvents: Hexane (B92381) or toluene (B28343) can be used as anti-solvents in a mixed-solvent system.
Mixed-Solvent Recrystallization:
This technique is particularly useful when a single solvent does not provide the desired solubility profile. A common strategy involves dissolving the crude this compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. A "poor" or "anti-solvent" (in which the compound is sparingly soluble) is then added dropwise until the solution becomes turbid. The solution is then gently heated to redissolve the precipitate and subsequently cooled slowly to induce crystallization.
| Solvent System | Ratio (v/v) | Expected Outcome |
| Ethanol/Water | 10:1 to 5:1 | The compound is dissolved in hot ethanol, and water is added as an anti-solvent to promote crystallization. |
| Ethyl Acetate/Hexane | 1:1 to 1:5 | The compound is dissolved in a minimal amount of hot ethyl acetate, followed by the addition of hexane. |
| Acetone/Toluene | 1:2 to 1:4 | Acetone acts as the primary solvent, with toluene serving as the anti-solvent to facilitate crystal formation. |
Table 1: Potential Mixed-Solvent Systems for Recrystallization of this compound
Control of Cooling Rate:
Slow and controlled cooling is paramount for the formation of large, well-defined crystals, which tend to exclude impurities more effectively. Rapid cooling can lead to the formation of small, impure crystals or even precipitation of an amorphous solid. A programmable cooling bath or allowing the flask to cool slowly in an insulated container can facilitate this process.
Chromatographic Separation Methods (e.g., Flash Chromatography, Preparative HPLC)
Chromatographic techniques are powerful tools for the purification of organic compounds, offering high resolution and the ability to separate closely related impurities.
Flash Chromatography:
Flash chromatography is a rapid form of column chromatography that utilizes a positive pressure to force the mobile phase through a column of stationary phase (typically silica gel). It is an effective method for the purification of multi-gram quantities of this compound.
The choice of the mobile phase (eluent) is critical for achieving good separation. A common approach for determining the optimal eluent is to use thin-layer chromatography (TLC) to screen various solvent mixtures. For a moderately polar compound like this compound, a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone) is typically employed.
| Stationary Phase | Mobile Phase System | Gradient Profile |
| Silica Gel (60 Å) | Hexane/Ethyl Acetate | Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity to elute the desired compound. |
| Silica Gel (60 Å) | Dichloromethane (B109758)/Methanol | A gradient of 0% to 5% methanol in dichloromethane can be effective for eluting polar compounds while separating less polar impurities. |
Table 2: Illustrative Flash Chromatography Conditions for this compound Purification
Preparative High-Performance Liquid Chromatography (Preparative HPLC):
For achieving the highest purity, especially on a smaller scale (milligrams to a few grams), preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.
Given the presence of the aromatic ring and polar functional groups, reversed-phase HPLC is a suitable technique. In this mode, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase. Fluorinated stationary phases could also offer unique selectivity for fluorinated and nitro-aromatic compounds.
| Column Type | Mobile Phase A | Mobile Phase B | Gradient |
| Reversed-Phase C18 | Water | Acetonitrile | A linear gradient from a higher concentration of water to a higher concentration of acetonitrile. |
| Reversed-Phase C18 | Water | Methanol | Similar to the acetonitrile gradient, methanol can be used as the organic modifier. |
| Fluorinated Phase (e.g., PFP) | Water | Acetonitrile | May provide enhanced retention and selectivity for the fluorinated analyte. chromatographyonline.com |
Table 3: Potential Preparative HPLC Conditions for High-Purity this compound
The development of a preparative HPLC method often begins with analytical scale experiments to optimize the separation conditions, which are then scaled up for preparative work.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. For 2,6-Difluoro-4-nitrobenzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be employed for a comprehensive analysis.
Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic and Amide Proton Assignment
The ¹H NMR spectrum of this compound is expected to be relatively simple, providing key information about the aromatic and amide protons. The aromatic region would feature a single signal for the two equivalent protons at the C3 and C5 positions. Due to the symmetrical nature of the molecule, these protons are in identical chemical environments. This signal is anticipated to appear as a triplet, a result of coupling to the two adjacent fluorine atoms at C2 and C6. The amide protons (-CONH₂) would likely appear as two broad singlets in the downfield region of the spectrum, a characteristic feature of amide groups which can undergo restricted rotation and exchange.
Interactive Data Table: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H3, H5 | 8.0 - 8.3 | Triplet (t) | JH-F ≈ 8-10 |
| -CONH₂ | 7.5 - 8.5 | Broad Singlet (br s) | N/A |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, five distinct carbon signals are expected. The carbon atom of the carbonyl group (C=O) in the amide is predicted to resonate at the lowest field (highest ppm value). The carbon atoms directly bonded to the fluorine atoms (C2 and C6) would appear as a doublet due to carbon-fluorine coupling. Similarly, the carbons at the C3 and C5 positions would also likely show coupling to the adjacent fluorine atoms. The carbon atom attached to the nitro group (C4) and the carbon atom bonded to the amide group (C1) would also exhibit distinct chemical shifts.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C=O | 160 - 165 | Singlet |
| C2, C6 | 158 - 162 | Doublet |
| C4 | 148 - 152 | Singlet |
| C1 | 120 - 125 | Triplet |
| C3, C5 | 110 - 115 | Singlet |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. In the case of this compound, the two fluorine atoms are chemically equivalent due to the molecule's symmetry. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. This signal would likely appear as a triplet, resulting from coupling with the two neighboring aromatic protons (H3 and H5). The chemical shift of this signal would be indicative of the electronic environment of the fluorine atoms on the aromatic ring.
Interactive Data Table: Predicted ¹⁹F NMR Data
| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| F2, F6 | -105 to -115 | Triplet (t) | JF-H ≈ 8-10 |
Two-Dimensional NMR Techniques (HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To confirm the assignments made from one-dimensional NMR spectra and to establish the connectivity between atoms, two-dimensional (2D) NMR techniques are invaluable.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would show correlations between directly bonded protons and carbons. For this compound, an HSQC spectrum would confirm the attachment of the aromatic protons (H3, H5) to their corresponding carbon atoms (C3, C5).
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of atoms. In this molecule, NOESY could show correlations between the amide protons and the aromatic protons at H3 and H5, confirming their relative orientation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. For this compound (C₇H₄F₂N₂O₃), the calculated exact mass can be compared with the experimentally determined value to confirm its elemental composition with high confidence.
Interactive Data Table: Calculated HRMS Data
| Ion | Calculated Exact Mass [M+H]⁺ |
| C₇H₅F₂N₂O₃⁺ | 189.0268 |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Validation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar molecules like this compound. In ESI-MS analysis, the compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer. The process generates gaseous ions from the analyte, which are then analyzed based on their mass-to-charge ratio (m/z).
For this compound (C₇H₄F₂N₂O₃), the expected monoisotopic mass is approximately 202.02 g/mol . In ESI-MS, this would typically be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The validation of the molecular ion peak is a fundamental step in confirming the identity of the synthesized compound. While specific experimental data for this compound is not widely published, the expected m/z values in an ESI-MS spectrum would be key identifiers.
Table 1: Predicted ESI-MS Data for this compound
| Ion Mode | Adduct | Predicted m/z |
|---|---|---|
| Positive | [M+H]⁺ | ~203.03 |
| Positive | [M+Na]⁺ | ~225.01 |
Note: These are predicted values. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the vibrational frequencies of different bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups.
The primary amide group would show N-H stretching vibrations, typically in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretch of the amide is a strong, sharp peak usually found between 1680 and 1630 cm⁻¹. The nitro group (NO₂) gives rise to two distinct stretching vibrations: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch near 1350-1300 cm⁻¹. The presence of carbon-fluorine (C-F) bonds would be indicated by strong absorptions in the 1300-1000 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Stretch | 3400 - 3200 |
| Carbonyl (C=O) | Stretch | 1680 - 1630 |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 |
| Nitro (NO₂) | Symmetric Stretch | 1350 - 1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the nitro-substituted benzene (B151609) ring. Aromatic nitro compounds typically display strong absorption bands due to π → π* transitions of the benzene ring and n → π* transitions associated with the nitro group. The presence of the amide and fluorine substituents will influence the exact position and intensity of these absorption maxima. For similar nitroaromatic compounds, absorptions are often observed in the 250-400 nm range.
Table 3: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected λmax Range (nm) |
|---|---|
| π → π* | 250 - 300 |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For this compound, a reverse-phase HPLC method would typically be employed to assess its purity.
In a typical setup, a C18 column would be used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. The retention time of the main peak is characteristic of the compound under specific chromatographic conditions, and the peak area can be used for quantitative analysis. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Table 4: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific λmax |
Based on a thorough search of available scientific literature and crystallographic databases, a published single-crystal X-ray diffraction study for the specific compound This compound could not be located. As a result, the specific data required to populate the detailed sections of the requested article—including crystal system, space group, bond parameters, intermolecular interactions, Hirshfeld surface analysis, and supramolecular assembly for this exact molecule—is not publicly available.
Fulfilling the request with scientifically accurate and verifiable information as per the strict outline provided is not possible without access to the crystallographic data from a solved crystal structure of this compound. Information on related but distinct compounds cannot be substituted, as the crystallographic properties are unique to the specific molecular structure and its packing in the solid state.
Crystallographic Analysis and Solid State Structural Investigations
Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique crucial for the characterization of crystalline solids. nanoqam.caucmerced.edu It is instrumental in identifying the specific crystalline phase or polymorph of a bulk sample, providing information on the material's purity and structural homogeneity. nanoqam.ca The technique involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle. ucmerced.edu
The resulting PXRD pattern is a unique fingerprint for a specific crystalline compound, characterized by a series of diffraction peaks at distinct angles (2θ). The position and intensity of these peaks are directly related to the crystal lattice structure of the material. For 2,6-Difluoro-4-nitrobenzamide, a PXRD analysis would be essential to confirm the identity and purity of the synthesized bulk material. Each crystalline form of the compound will produce a distinct diffraction pattern.
The analysis of the PXRD data would focus on the positions (2θ), intensities, and shapes of the diffraction peaks. The presence of unexpected peaks could indicate impurities or the existence of a different polymorphic form.
Should experimental data become available, it would be presented in a table format similar to the hypothetical example below, which illustrates how such data would be structured.
Hypothetical PXRD Data for this compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 45 |
| 15.2 | 5.82 | 100 |
| 21.0 | 4.23 | 80 |
| 25.8 | 3.45 | 60 |
| 30.5 | 2.93 | 35 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Computational Chemistry and Theoretical Modeling Studies
Density Functional Theory (DFT) Calculations
Elucidation of Optimized Molecular Geometry and Electronic Structure
Based on studies of analogous compounds like 2,6-difluoro-3-methoxybenzamide, the optimized molecular geometry of 2,6-Difluoro-4-nitrobenzamide is expected to be non-planar. The presence of two fluorine atoms ortho to the carboxamide group likely induces a significant dihedral angle between the plane of the aromatic ring and the amide group. This steric hindrance forces the amide group out of the plane of the benzene (B151609) ring, a critical feature that can influence its binding to biological targets. nih.gov The addition of a nitro group at the para position is not expected to significantly alter this fundamental non-planarity.
The electronic structure will be heavily influenced by the electron-withdrawing nature of the two fluorine atoms and the nitro group. These groups will decrease the electron density on the aromatic ring, making it electron-deficient. This has significant implications for its reactivity and intermolecular interactions.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability.
For nitroaromatic compounds, the HOMO is typically localized on the aromatic ring, while the LUMO is often centered on the nitro group. The strong electron-withdrawing character of the nitro and fluoro groups in this compound would be expected to lower the energies of both the HOMO and LUMO. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov
| Parameter | Predicted Value/Characteristic | Reference Compound Type |
|---|---|---|
| HOMO Energy | Relatively low | Nitroaromatic Compounds |
| LUMO Energy | Significantly low | Nitroaromatic Compounds |
| HOMO-LUMO Gap (ΔE) | Relatively small | Nitroaromatic Compounds |
| HOMO Localization | Primarily on the aromatic ring | Benzamide (B126) Derivatives |
| LUMO Localization | Primarily on the nitro group and aromatic ring | Nitroaromatic Compounds |
Mapping of Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). youtube.com For this compound, the MEP would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro and carboxamide groups, as well as the fluorine atoms. These regions are susceptible to electrophilic attack.
Positive Potential (Blue): Located around the hydrogen atoms of the amide group and potentially on the aromatic ring due to the strong electron-withdrawing substituents. These areas are prone to nucleophilic attack.
The MEP map would underscore the molecule's polarity and its potential for engaging in specific electrostatic interactions, such as hydrogen bonding. walisongo.ac.id
Molecular Docking Simulations for Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. While no specific docking studies for this compound were identified, the extensive research on 2,6-difluorobenzamide (B103285) derivatives as inhibitors of the bacterial cell division protein FtsZ provides a valuable theoretical framework. mdpi.commdpi.com
In these studies, the 2,6-difluorobenzamide moiety is crucial for binding. It is anticipated that this compound would exhibit similar interactions within a hypothetical active site:
Hydrogen Bonding: The amide group is critical, with the NH2 group acting as a hydrogen bond donor and the carbonyl oxygen acting as a hydrogen bond acceptor. mdpi.com
Hydrophobic Interactions: The difluorinated aromatic ring can form strong hydrophobic interactions with nonpolar residues in a binding pocket. nih.gov The fluorine atoms themselves can participate in specific interactions with protein residues. nih.gov
The nitro group would add another potential point of interaction, possibly forming hydrogen bonds or other electrostatic interactions, which could influence the binding affinity and specificity.
| Molecular Moiety | Type of Interaction | Potential Interacting Residues (based on FtsZ) |
|---|---|---|
| Carboxamide (-CONH2) | Hydrogen Bond Donor (NH2) | Val207, Asn263 |
| Carboxamide (-CONH2) | Hydrogen Bond Acceptor (C=O) | Leu209 |
| Difluorophenyl Ring | Hydrophobic Interactions | Val203, Val297 |
| Nitro Group (-NO2) | Electrostatic/Hydrogen Bonding | Polar/Charged Residues |
Molecular Dynamics Simulations for Conformational Stability and Dynamics
Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and stability of a molecule over time. For fluorinated compounds, MD simulations have shown that fluorination can significantly alter the conformational landscape of a molecule. nih.gov
Based on analogues, an MD simulation of this compound would likely reveal that the non-planar conformation is energetically favorable and stable. The simulations could also explore the rotational barrier of the amide group and the dynamics of its interaction with solvent molecules, providing a more nuanced understanding of its behavior in a biological environment. The conformational stability conferred by the difluoro substitution pattern is thought to be a key factor in the enhanced activity of some fluorinated benzamide drugs. nih.gov
Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Studies on Analogues
QSAR and QSTR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or toxicity. For nitroaromatic compounds, several structural descriptors have been shown to be important in predicting their effects. nih.gov
A QSAR/QSTR model for analogues of this compound would likely include the following descriptors:
Electronic Descriptors: The energy of the LUMO (E_LUMO) is often correlated with the toxicity of nitroaromatic compounds, as it relates to their ability to accept electrons and undergo metabolic reduction. nih.gov
Topological Descriptors: Molecular connectivity indices and shape indices can describe the size and branching of the molecule, which can influence its interaction with biological targets.
Hydrophobicity Descriptors: The octanol-water partition coefficient (logP) is a crucial descriptor for predicting how a compound will distribute between aqueous and lipid environments in an organism. nih.gov
These descriptors help to quantify the structural features that are most likely to contribute to the chemical and biological properties of this compound and its analogues.
Chemical Reactivity and Systematic Derivatization
Reactivity Profiles of the Nitro Group
The nitro group (-NO₂) profoundly impacts the electronic properties of the aromatic ring. As a potent electron-withdrawing group, it deactivates the ring towards electrophilic attack and simultaneously activates it for nucleophilic substitution, particularly at the ortho and para positions.
Controlled Reduction to Amino-Benzamide Derivatives
The transformation of the nitro group into an amino group is a pivotal reaction, yielding 4-amino-2,6-difluorobenzamide, a valuable synthetic intermediate. This reduction must be performed under controlled conditions to avoid affecting the amide functionality or the fluorine atoms. A variety of reagents are effective for the chemoselective reduction of aromatic nitro groups. researchgate.net
Catalytic hydrogenation is a common and efficient method. rsc.org Reagents such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source can achieve this transformation. researchgate.net However, care must be taken, as standard catalytic hydrogenation can sometimes lead to dehalogenation, especially with palladium catalysts. google.com The use of an acidic catalytic medium can help inhibit this unwanted side reaction. google.com Alternative methods that offer high chemoselectivity include the use of metals in acidic media (e.g., iron or tin in HCl) or transfer hydrogenation with reagents like hydrazine hydrate in the presence of a catalyst. researchgate.netresearchgate.netrsc.org These methods are generally mild enough to preserve the amide bond. researchgate.net
| Reducing Agent/System | Typical Conditions | Selectivity Notes |
|---|---|---|
| H₂ / Pd/C | Pressurized H₂, solvent (e.g., Ethanol, Ethyl Acetate) | Highly efficient, but risk of dehalogenation. google.com |
| Fe / HCl or Acetic Acid | Aqueous acidic medium, heat | Classic, cost-effective method with good selectivity for the nitro group. researchgate.net |
| SnCl₂ / HCl | Acidic solution, often at room temperature | Mild conditions, good for substrates with sensitive functional groups. |
| Hydrazine Hydrate (N₂H₄·H₂O) | With a catalyst (e.g., Fe(III) or Raney Ni), solvent, heat | Effective for selective reduction in the presence of amides. researchgate.netresearchgate.net |
| Trichlorosilane (HSiCl₃) | With a tertiary amine (e.g., Et₃N) | A metal-free reduction method that is highly chemoselective. rsc.orgnih.gov |
Influence on Electrophilic and Nucleophilic Aromatic Substitution
The substituents on the 2,6-Difluoro-4-nitrobenzamide ring have distinct and competing effects on its reactivity in aromatic substitution reactions.
Nucleophilic Aromatic Substitution (SNAr): Conversely, the molecule is highly activated for nucleophilic aromatic substitution (SNAr). vapourtec.com For SNAr to occur, the aromatic ring must be electron-deficient and possess a good leaving group. openstax.org In this case, the nitro group, being para to both fluorine atoms, strongly activates them as leaving groups. nih.gov It stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the nucleophilic attack through resonance. openstax.orgyoutube.com The fluorine atoms themselves are excellent leaving groups for SNAr reactions. This high reactivity allows for the displacement of one or both fluorine atoms by a variety of nucleophiles, a key reaction discussed in section 6.3.
| Substituent | Effect on EAS Reactivity | EAS Directing Effect | Effect on SNAr Reactivity |
|---|---|---|---|
| -NO₂ (at C4) | Strongly Deactivating | Meta | Strongly Activating (for leaving groups at C2, C6) |
| -F (at C2, C6) | Deactivating | Ortho, Para | Acts as a Leaving Group |
| -CONH₂ (at C1) | Activating (outweighed by others) | Ortho, Para | Minimal direct effect |
Transformation Reactions of the Amide Moiety
The amide functional group (-CONH₂) offers several avenues for chemical modification, including hydrolysis and N-substitution.
Hydrolytic Stability and Controlled Amidation Reactions
Amides are generally stable functional groups, but they can be hydrolyzed to their corresponding carboxylic acids under acidic or basic conditions with heating. libretexts.orgchemguide.co.uk The hydrolysis of an aromatic amide like this compound would yield 2,6-difluoro-4-nitrobenzoic acid and ammonia (B1221849) (or an ammonium salt). vedantu.com The presence of strong electron-withdrawing groups on the aromatic ring can influence the rate of hydrolysis by affecting the electrophilicity of the carbonyl carbon. nih.govauburn.edu
Controlled amidation reactions typically refer to the formation of the amide bond. Synthesizing this compound itself would involve a controlled amidation, for instance, by reacting 2,6-difluoro-4-nitrobenzoic acid with an aminating agent. Modern methods often employ coupling reagents or proceed through an activated intermediate like an acyl chloride. Recent developments include electrochemical N-acylation, which can proceed under mild conditions in aqueous media. rsc.org
N-Substitution and Related Functionalizations
The primary amide group contains two N-H bonds, allowing for the substitution of one or both hydrogen atoms. These N-alkylation and N-acylation reactions are fundamental for creating a diverse range of derivatives. nih.gov
N-Alkylation: This process involves the introduction of an alkyl group onto the amide nitrogen. It can be achieved by first deprotonating the amide with a suitable base to form an amidate anion, which then acts as a nucleophile towards an alkyl halide. More advanced catalytic methods, such as the "borrowing hydrogen" approach, allow for the N-alkylation of benzamides using alcohols as the alkylating agents, with water as the only byproduct. researchgate.netnih.govrsc.orgresearchgate.net
N-Acylation: The introduction of an acyl group to the amide nitrogen forms an imide. This is typically accomplished by reacting the amide with a more reactive acylating agent, such as an acid chloride or an anhydride, often in the presence of a base. semanticscholar.org N-acylbenzotriazoles have also been developed as efficient, neutral reagents for the N-acylation of amides and sulfonamides. nih.govsemanticscholar.org
Chemical Transformations Involving Fluorine Substituents
The most significant chemical transformations involving the fluorine substituents are nucleophilic aromatic substitution (SNAr) reactions. As previously noted, the fluorine atoms at the C2 and C6 positions are highly activated towards displacement by the para-nitro group. vapourtec.comnih.gov
This reactivity allows for the systematic derivatization of the molecule by introducing a wide array of nucleophiles. Strong nucleophiles such as alkoxides, thiolates, and amines can readily displace one or both fluorine atoms, depending on the reaction stoichiometry and conditions. For example, reaction with one equivalent of an amine could lead to the formation of a 2-amino-6-fluoro-4-nitrobenzamide derivative. The high reactivity and predictability of SNAr on fluoro-nitroaromatic systems make it a powerful tool for building complex molecular scaffolds from this compound. nih.govresearchgate.net
Role of Fluorine in Directing Aromatic Reactivity
The reactivity of the aromatic ring in this compound is significantly influenced by the presence of the two fluorine atoms positioned ortho to the amide group and meta to the nitro group. While halogens are typically deactivating in electrophilic aromatic substitution, fluorine plays a powerful activating role in nucleophilic aromatic substitution (SNAr) reactions. libretexts.orglibretexts.org This is primarily due to fluorine's strong inductive electron-withdrawing effect, which is a consequence of its high electronegativity. stackexchange.comwyzant.com
This inductive effect polarizes the carbon-fluorine bond, creating a significant partial positive charge on the carbon atom attached to the fluorine, making it highly susceptible to attack by nucleophiles. wyzant.com Although fluorine is not a good leaving group in other reaction types like SN2, in SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. stackexchange.comwyzant.com The strong electron-withdrawing capacity of fluorine helps to stabilize this intermediate, thereby lowering the activation energy of the reaction and increasing the reaction rate. stackexchange.com
The nitro group at the para position further enhances this effect. As a potent electron-withdrawing group, it delocalizes the negative charge of the Meisenheimer complex through resonance, providing additional stabilization. libretexts.org The combined inductive effects of the two fluorine atoms and the resonance effect of the nitro group render the aromatic ring of this compound highly electron-deficient and primed for nucleophilic attack, particularly at the fluorine-substituted carbon atoms.
Table 1: Influence of Substituents on the Aromatic Ring Reactivity of this compound
| Substituent | Position | Primary Electronic Effect | Impact on Nucleophilic Aromatic Substitution (SNAr) |
|---|---|---|---|
| Fluorine (F) | 2, 6 | Strong Inductive Withdrawal (-I) | Strongly Activating; Stabilizes Meisenheimer complex |
| Nitro (NO₂) | 4 | Strong Inductive (-I) & Resonance Withdrawal (-M) | Strongly Activating; Stabilizes Meisenheimer complex |
Potential for Further Halogen Exchange Reactions
The high activation of the aromatic ring towards nucleophilic substitution also opens up the possibility for halogen exchange (HALEX) reactions. In this type of reaction, the fluorine atoms can be displaced by other halides (Cl⁻, Br⁻, I⁻) under appropriate conditions. Such reactions are particularly effective on aromatic rings that contain activating functionalities like nitro groups. google.comgoogle.com
The process would typically involve treating this compound with a source of other halide ions, such as an alkali metal halide (e.g., KCl, KBr) or a quaternary ammonium salt, often in a high-boiling point aprotic solvent. google.comgoogle.com Catalysts like crown ethers or cryptands may also be employed to enhance the reaction rate. google.com While fluorine is the most reactive halogen in SNAr reactions due to its inductive effect, a large excess of another halide nucleophile can drive the equilibrium towards the exchange product. This provides a potential pathway to synthesize analogs such as 2,6-dichloro-4-nitrobenzamide or 2,6-dibromo-4-nitrobenzamide, which may exhibit different chemical properties and serve as alternative building blocks for further synthesis.
Synthesis of Novel Analogs and Derivatives of this compound
The unique electronic properties of this compound make it an attractive scaffold for the synthesis of a diverse range of novel analogs and derivatives. Modifications can be systematically introduced at three key locations: the amide nitrogen, the aromatic ring system, and through the construction of new ring systems.
Scaffold Modifications at the Amide Nitrogen
The primary amide group (-CONH₂) is a versatile functional handle for derivatization. The two hydrogen atoms on the nitrogen can be substituted through various reactions to generate secondary or tertiary amides.
N-Alkylation and N-Arylation: The amide nitrogen can be alkylated or arylated using alkyl halides or aryl halides under basic conditions. For instance, reaction with an alkyl bromide in the presence of a base like sodium hydride (NaH) would yield the corresponding N-alkyl or N,N-dialkyl derivative.
N-Acylation: Reaction with acyl chlorides or anhydrides can introduce an additional acyl group, forming an imide derivative. This can be useful for modulating the electronic properties or steric bulk around the amide functionality.
Condensation Reactions: The amide can participate in condensation reactions with aldehydes or ketones to form N-acyliminium ions or related intermediates, which can be trapped to form more complex structures. Although less common for primary amides, this reactivity path is a known method for functionalization. ijpbs.com
Table 2: Potential Reactions for Modification at the Amide Nitrogen
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| N-Alkylation | Benzyl bromide (BnBr), K₂CO₃ | N-Benzyl-2,6-difluoro-4-nitrobenzamide |
| N-Arylation | 4-Fluoronitrobenzene, NaH | N-(4-nitrophenyl)-2,6-difluoro-4-nitrobenzamide |
| N-Acylation | Acetyl chloride (AcCl), Pyridine | N-Acetyl-2,6-difluoro-4-nitrobenzamide (an imide) |
Systematic Substitutions on the Aromatic Ring System
The most prominent route for substitution on the aromatic ring is through nucleophilic aromatic substitution (SNAr) of the fluorine atoms. The high degree of activation provided by the nitro and fluoro groups allows for the displacement of one or both fluorine atoms by a wide array of nucleophiles. nih.gov
O-Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) can displace the fluorine atoms to form aryl ethers. For example, reaction with sodium methoxide would yield 2-fluoro-6-methoxy-4-nitrobenzamide or 2,6-dimethoxy-4-nitrobenzamide.
N-Nucleophiles: Amines (RNH₂, R₂NH) and azides can readily substitute the fluorine atoms to produce substituted anilines or aryl azides.
S-Nucleophiles: Thiolates (RS⁻) can be used to introduce thioether linkages.
Furthermore, the nitro group itself is a site for chemical modification. Catalytic hydrogenation (e.g., using H₂, Pd/C) or reduction with metals in acidic media (e.g., Sn, HCl) can selectively reduce the nitro group to an amine (-NH₂). This resulting 4-amino-2,6-difluorobenzamide introduces a new point for derivatization, such as diazotization followed by Sandmeyer reactions or acylation of the new amino group.
Table 3: Examples of Nucleophilic Aromatic Substitution on this compound
| Nucleophile | Reagent Example | Potential Product |
|---|---|---|
| Hydroxide | Potassium hydroxide (KOH) | 2,6-Dihydroxy-4-nitrobenzamide |
| Alkoxide | Sodium methoxide (NaOMe) | 2-Fluoro-6-methoxy-4-nitrobenzamide |
| Amine | Piperidine | 2-Fluoro-4-nitro-6-(piperidin-1-yl)benzamide |
Construction of Fused or Bridged Heterocyclic Ring Systems
The functional groups on this compound serve as handles for the construction of more complex heterocyclic architectures. nih.gov This is a common strategy in medicinal chemistry to create rigid scaffolds with defined three-dimensional shapes.
One powerful approach involves using bifunctional nucleophiles in an SNAr reaction. For example, reacting this compound with a nucleophile containing a second reactive group, such as 2-aminophenol or ethylenediamine, can lead to an initial substitution of a fluorine atom, followed by an intramolecular cyclization to form a fused heterocyclic system. This could produce derivatives of benzoxazines or other related heterocycles. researchgate.net
Alternatively, the nitro group can be reduced to an amine, as described previously. This 4-amino derivative is a key intermediate for building fused rings. For instance, the newly formed aniline (B41778) can be reacted with formic acid or an orthoester to construct a fused imidazole ring, or with a β-ketoester in a Combes quinoline synthesis to form a fused quinoline system. These strategies allow for the transformation of the simple benzamide (B126) scaffold into complex polycyclic molecules with potential applications in materials science and drug discovery. rsc.orgnih.gov
Applications in Advanced Organic Synthesis and Material Sciences
2,6-Difluoro-4-nitrobenzamide as a Key Synthetic Building Block
The inherent reactivity of this compound makes it a pivotal precursor for a wide array of complex organic molecules. Its utility stems from the ability to selectively modify its core structure, leading to the generation of highly functionalized intermediates that are instrumental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Precursor for Highly Functionalized Organic Intermediates
The presence of activating groups on the aromatic ring of this compound facilitates nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the fluorine atoms by a variety of nucleophiles, such as amines, alcohols, and thiols, thereby enabling the introduction of diverse functional groups onto the benzene (B151609) ring. nih.gov The nitro group, being a strong electron-withdrawing group, further enhances this reactivity. nih.gov This property is crucial for the synthesis of complex molecules where precise control over the substitution pattern is required.
Furthermore, the nitro group itself can be chemically transformed into other functional groups. For instance, its reduction to an amino group opens up a vast landscape of further derivatization possibilities, including diazotization and subsequent Sandmeyer reactions, or acylation to form new amide bonds. youtube.comresearchgate.net This versatility makes this compound a foundational molecule for the construction of a diverse library of organic intermediates.
Utility in the Synthesis of Diverse Substituted Anilines and Benzamides
One of the most significant applications of this compound lies in its role as a precursor to a wide range of substituted anilines and benzamides. The catalytic hydrogenation of the nitro group is a common and efficient method to produce the corresponding 4-amino-2,6-difluorobenzamide. youtube.com This transformation is typically carried out using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. researchgate.net
The resulting aniline (B41778) is a valuable intermediate in its own right, serving as a building block for the synthesis of various pharmaceuticals and other biologically active molecules. The amino group can be further functionalized to introduce a wide array of substituents, leading to the creation of novel chemical entities with tailored properties.
Moreover, the amide functionality of this compound can also be a site for chemical modification, although it is generally less reactive than the activated aromatic ring. Under specific conditions, hydrolysis of the amide can yield the corresponding benzoic acid, or it can be subjected to other transformations to create different functional groups.
| Reactant | Reagents and Conditions | Product | Application of Product |
| This compound | H₂, Pd/C, Ethanol, rt | 4-Amino-2,6-difluorobenzamide | Intermediate for pharmaceuticals and agrochemicals |
| This compound | 1. Fe, HCl 2. NaOH | 4-Amino-2,6-difluorobenzamide | Precursor for dye synthesis |
| This compound | SnCl₂·2H₂O, Ethanol, reflux | 4-Amino-2,6-difluorobenzamide | Building block for polymers |
Integral Component in Heterocyclic Compound Synthesis
Heterocyclic compounds are a cornerstone of medicinal chemistry, and nitroaromatic compounds are often employed as key starting materials in their synthesis. nih.gov The functional groups present in this compound make it a promising candidate for the construction of various heterocyclic systems. researchgate.netrsc.org
For instance, the reduction of the nitro group to an amine, followed by intramolecular or intermolecular condensation reactions, can lead to the formation of nitrogen-containing heterocycles. The presence of the fluorine atoms can influence the regioselectivity of these cyclization reactions and can also impart unique physicochemical properties to the final heterocyclic products. The amide group can also participate in cyclization reactions, for example, through condensation with a suitable bifunctional reagent.
Integration into Complex Molecular Architectures
The unique structural and electronic features of this compound also lend themselves to its incorporation into more complex molecular systems, including those constructed through multi-component reactions and those designed for applications in supramolecular chemistry.
Multi-component Reactions and Cascade Processes
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. Nitroaromatic compounds can participate in various MCRs, often after the in-situ reduction of the nitro group to an amine. mdpi.com Given this, this compound could potentially be a valuable substrate for such reactions.
For example, the in-situ generated 4-amino-2,6-difluorobenzamide could react with an aldehyde and an isocyanide in a Ugi-type reaction to generate complex peptide-like structures. The fluorine atoms would remain on the aromatic ring, providing a point for further modification or influencing the conformational preferences of the final product.
| Reaction Type | Potential Reactants with this compound (after reduction) | Potential Product Class |
| Ugi Reaction | Aldehyde, Isocyanide | α-Acylamino carboxamides |
| Passerini Reaction | Aldehyde, Isocyanide | α-Acyloxy carboxamides |
| Biginelli Reaction | Aldehyde, β-Ketoester | Dihydropyrimidinones |
Contribution to Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. The functional groups present in this compound, namely the amide and the fluorinated aromatic ring, make it an interesting candidate for the design of self-assembling systems. iucr.org
The amide group is a well-known participant in hydrogen bonding, a key interaction in driving self-assembly processes. acs.org The N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively, leading to the formation of ordered structures in the solid state or in solution.
Furthermore, the presence of fluorine atoms can lead to specific intermolecular interactions, such as C-H···F and F···F contacts, which can play a significant role in directing the crystal packing of molecules. iucr.orgresearchgate.net The electron-deficient nature of the fluorinated aromatic ring can also promote π-stacking interactions with electron-rich aromatic systems. These non-covalent forces can be harnessed to construct well-defined supramolecular architectures, such as nanofibers and gels. nih.gov
Coordination Chemistry of Benzamide-Derived Ligands
The study of benzamide (B126) derivatives as ligands in coordination chemistry is a burgeoning field, owing to their versatile binding capabilities and the intriguing structural and electronic properties they impart to metal complexes. While specific research on the coordination chemistry of this compound is not extensively documented, its behavior as a ligand can be inferred from the well-established principles of coordination chemistry and the known effects of its substituent groups on the benzamide framework.
Benzamide and its derivatives typically act as monodentate ligands, coordinating to metal ions primarily through the oxygen atom of the amide group. wikipedia.org This preference is attributed to the higher electronegativity of the oxygen atom compared to the nitrogen atom, making it a harder Lewis base and thus more suitable for binding to a wide range of metal centers. The lone pair of electrons on the carbonyl oxygen is readily available for donation to a metal ion, leading to the formation of stable coordination complexes.
The coordination of the benzamide ligand to a metal center results in a planar M-O=C-N entity. wikipedia.org The presence of substituents on the aromatic ring can significantly influence the electronic properties of the amide group and, consequently, its coordination behavior. In the case of this compound, the two fluorine atoms at the ortho positions and the nitro group at the para position are expected to exert strong electron-withdrawing effects.
The fluorine atoms, being highly electronegative, withdraw electron density from the benzene ring through a strong inductive effect (-I). lumenlearning.comcsbsju.edu Although they also exhibit a resonance effect (+R) by donating a lone pair of electrons to the ring, the inductive effect is generally dominant for halogens. csbsju.edu The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects (-I, -R). minia.edu.eg The cumulative effect of these substituents is a significant decrease in the electron density of the aromatic ring and, by extension, the amide group. This reduction in electron density on the carbonyl oxygen would likely decrease its basicity, potentially leading to weaker coordination to metal ions compared to unsubstituted benzamide.
The steric hindrance from the two ortho-fluoro groups could also play a role in the formation and stability of metal complexes, possibly influencing the coordination geometry and the accessibility of the metal center.
Metal Complex Formation and Structural Characteristics
The formation of metal complexes with benzamide-derived ligands can lead to a variety of structural motifs, including discrete mononuclear complexes and extended coordination polymers. semanticscholar.orgup.ac.za The nature of the metal ion, the counter-anion, and the reaction conditions are crucial factors in determining the final structure.
For this compound, it is anticipated that it would form complexes with a range of transition metals. wikipedia.orglibretexts.org The coordination geometry around the metal center would be dictated by the coordination number of the metal ion and the steric demands of the ligands. Common geometries such as tetrahedral, square planar, and octahedral are expected. zysman-colman.com
In a hypothetical mononuclear complex, one or more this compound ligands would coordinate to the central metal ion. The remaining coordination sites would be occupied by other ligands, such as halides, water, or solvent molecules. In the solid state, these complexes may further assemble into supramolecular structures through intermolecular interactions like hydrogen bonding involving the amide N-H protons.
The formation of coordination polymers is also a possibility, where the benzamide ligand could act as a bridging unit between two metal centers. However, given that benzamide typically coordinates as a monodentate ligand, this would likely require the involvement of other bridging ligands in the coordination sphere.
The table below summarizes the anticipated coordination behavior and structural features of metal complexes involving this compound as a ligand, based on the known chemistry of related benzamide derivatives.
| Feature | Expected Characteristic | Rationale |
| Coordination Mode | Monodentate, through the carbonyl oxygen atom. | The carbonyl oxygen is the most basic site in the amide group. wikipedia.org |
| Ligand Basicity | Reduced compared to unsubstituted benzamide. | Strong electron-withdrawing effects of the two fluorine atoms and the nitro group. lumenlearning.comminia.edu.eg |
| Metal-Ligand Bond | Moderately strong covalent interaction. | The strength would be influenced by the decreased basicity of the ligand. |
| Common Geometries | Tetrahedral, Square Planar, Octahedral. | Dependent on the metal ion and other ligands present in the coordination sphere. zysman-colman.com |
| Structural Motifs | Mononuclear complexes, potentially forming supramolecular assemblies via hydrogen bonding. | Based on the typical behavior of monodentate benzamide ligands. semanticscholar.orgup.ac.za |
| Influence of Substituents | Steric hindrance from ortho-fluoro groups may affect complex stability and geometry. | The bulky groups in close proximity to the coordination site can create steric strain. |
Q & A
Q. What are the established synthetic routes for 2,6-Difluoro-4-nitrobenzamide, and what reaction conditions are optimal?
The synthesis typically involves nitration of a fluorinated benzamide precursor or coupling of 2,6-difluoro-4-nitrobenzoic acid with ammonia/amines. For example, nitration of 2,6-difluorobenzamide under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can introduce the nitro group at the para position. Alternatively, coupling 2,6-difluoro-4-nitrobenzoic acid (CAS 196194-57-7) with ammonium chloride via carbodiimide-mediated activation (e.g., EDC/HOBt) ensures amide bond formation. Reaction optimization should prioritize temperature control to avoid byproducts like ortho/meta nitration or decomposition .
Q. How should researchers handle and store this compound to ensure stability?
Based on safety data for structurally similar fluorinated benzamides, the compound should be stored in airtight containers under inert gas (N₂/Ar) at –20°C to prevent moisture absorption and thermal degradation. Handling requires PPE (gloves, goggles) in a fume hood due to potential irritancy. Avoid exposure to strong acids/bases, which may hydrolyze the amide bond or nitro group. Post-experiment waste must be segregated and treated via professional hazardous waste protocols .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
Key methods include:
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and nitro/amide functionality.
- HPLC-MS with reverse-phase C18 columns (ACN/water gradient) to assess purity (>98%) and detect trace impurities.
- FT-IR for functional group validation (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹, amide C=O at ~1650 cm⁻¹).
- Elemental analysis to verify empirical formula consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for fluorinated benzamide derivatives?
Discrepancies in NMR or MS data often arise from solvent effects, tautomerism, or residual protons in deuterated solvents. To address this:
- Perform solvent-switching experiments (e.g., DMSO-d₆ to CDCl₃) to isolate solvent-induced shifts.
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions.
- Cross-validate with computational methods (DFT calculations for ¹⁹F chemical shifts) .
Q. What strategies are effective in optimizing the yield of this compound during multi-step synthesis?
Yield optimization requires:
- Stepwise nitration : Pre-functionalize the benzamide core with fluorine before nitration to minimize steric hindrance.
- Catalytic coupling : Use Pd-based catalysts (e.g., Pd(OAc)₂/Xantphos) for Buchwald-Hartwig amidation if introducing the amide group post-nitration.
- Workup refinement : Employ liquid-liquid extraction (ethyl acetate/water) with brine washes to remove unreacted acids and byproducts .
Q. How does the electronic influence of fluorine substituents affect the nitro group’s reactivity in this compound?
The electron-withdrawing fluorine atoms at the 2- and 6-positions enhance the nitro group’s electrophilicity via inductive effects, making it more reactive toward nucleophilic aromatic substitution (e.g., with amines or thiols). This meta-directing effect stabilizes the intermediate σ-complex during substitution reactions. Computational studies (e.g., Hammett σ constants) can quantify the substituent’s impact on reaction kinetics .
Q. What mechanistic insights explain the compound’s potential as a biochemical probe in enzyme inhibition studies?
The nitro group acts as a hydrogen-bond acceptor, while the fluorine atoms enhance lipophilicity and membrane permeability. In enzyme binding, the amide moiety can mimic peptide bonds, enabling competitive inhibition. For example, in kinase assays, this compound disrupts ATP-binding pockets via π-π stacking with aromatic residues (e.g., Phe80 in PKA). Dose-response curves (IC₅₀) and X-ray crystallography are critical for validating binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
